molecular formula C15H18BN3O3 B6337845 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester CAS No. 2096337-68-5

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester

Cat. No.: B6337845
CAS No.: 2096337-68-5
M. Wt: 299.13 g/mol
InChI Key: SSDVAUOSWCKUAR-UHFFFAOYSA-N
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Description

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a pyridazinone ring and a pyridine ring, both of which are functionalized with boronic acid and pinacol ester groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is unique due to the presence of both pyridazinone and pyridine rings, which provide additional functionalization options and reactivity compared to other boronic esters. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-7-9-17-12(10-11)19-13(20)6-5-8-18-19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDVAUOSWCKUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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